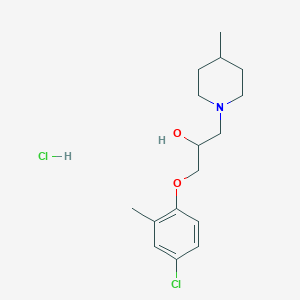

(1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This would typically include the compound’s IUPAC name, its molecular formula, and its structure. The structure can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry .

Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography to determine the 3D structure of the compound .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It could involve carrying out various reactions and analyzing the products .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. Spectroscopic techniques can also be used to study the compound’s chemical properties .Wissenschaftliche Forschungsanwendungen

1. Forensic and Clinical Toxicology

A study by Bykov et al. (2017) explored the determination of trace amounts of N-methyl-1-phenyl-2-propanamine in urine samples using molecular-imprinted polymer-based sorbents. This compound, closely related to (1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine, is significant in clinical and forensic toxicology. The research demonstrated that molecular imprinted polymer (MIP)-based cartridges significantly enhance the sensitivity of GC-MS analysis for detecting this compound in urine, thus improving the confidence of analyses in toxicology (Bykov et al., 2017).

2. Asymmetric Synthesis in Organic Chemistry

Hayashi et al. (1981) utilized diastereoisomeric phosphines derived from N,N-dimethyl-1-phenyl-2-propanamines, similar in structure to this compound, for asymmetric synthesis. They used these ligands in nickel-catalyzed cross-coupling reactions, highlighting the compound's role in facilitating enantioselective chemical reactions in organic chemistry (Hayashi et al., 1981).

3. Thermodynamic and Thermophysical Studies

Das et al. (1993) investigated the thermodynamic and thermophysical properties of various organic nitrogen compounds, including 1- and 2-propanamine derivatives. This research is vital for understanding the physical and chemical behaviors of these compounds under different conditions, which has implications in materials science and chemical engineering (Das et al., 1993).

4. Analysis and Identification in Chromatography

Noggle et al. (1991) and Deruiter et al. (1990) conducted studies on the chromatographic and mass spectral analysis of 1-phenyl-2-propanamines, closely related to this compound. These studies are significant for the identification and separation of these compounds in analytical chemistry, particularly in the context of forensic science (Noggle et al., 1991; Deruiter et al., 1990).

5. Catalytic Applications in Chemistry

Yang et al. (1997) investigated ruthenium(II) complexes containing optically active ligands derived from 1-phenyl-2-propanamines. Their research contributes to the field of catalysis, particularly in asymmetric synthesis, showcasing the utility of these compounds in catalytic processes (Yang et al., 1997).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(1R,2S)-1-phenyl-2-pyrrolidin-1-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11(15-9-5-6-10-15)13(14)12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10,14H2,1H3/t11-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFCLYMKKNXXHS-AAEUAGOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)N)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2377291.png)

![N-(4-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2377292.png)

![N-(4-bromophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2377295.png)

![2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2377298.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377306.png)